1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylanilino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-2-8-14(9-3-11)17-10-15(18)12-4-6-13(16)7-5-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGUBMETSTTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395427 | |
| Record name | 1-(4-chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60532-55-0 | |
| Record name | 1-(4-chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Amination
Early routes employed sequential Friedel-Crafts acylation and nucleophilic amination:
- Acylation : 4-Chlorobenzoyl chloride reacts with toluene derivatives under AlCl₃ catalysis (0.5 equiv, 0–5°C, DCM), yielding 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione.
- Reductive Amination : The diketone intermediate undergoes selective reduction using NaBH₄/CF₃CO₂H (1:2 molar ratio, THF, −20°C) to form the β-aminoketone.
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | AlCl₃ | 0–5 | 68 | 92.4 |
| 2 | NaBH₄ | −20 | 57 | 88.9 |
This method suffers from regioselectivity challenges, with competing over-reduction to 1,2-diols occurring in 12–15% of cases.
Direct Reductive Amination of Prochiral Ketones
Modern protocols utilize trichlorosilane/TMEDA systems for single-step synthesis from 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione:
- Reaction Scheme :
$$
\text{Diketone} + \text{4-Methylaniline} \xrightarrow{\text{Cl}_3\text{SiH, TMEDA}} \text{Target Compound}
$$ - Optimized Conditions :
- Solvent: Dichloromethane (0.2 M)
- Molar ratio (diketone:amine:reagent): 1:1.2:2
- Time: 36 hr at 25°C
Performance Metrics :
- Yield: 82–85% (isolated)
- Diastereomeric ratio: 3:1 (trans:cis)
- Catalyst loading: 10 mol% TMEDA
This method eliminates diketone isolation, but requires rigorous exclusion of moisture.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross-Coupling
A 2020 advancement employs Pd(OAc)₂/XPhos catalysts for convergent synthesis:
- Step 1 : Thianthrenation of toluene with CF₃SO₂O/S₈O (acetonitrile, −20→20°C, 40 min)
- Step 2 : Suzuki-Miyaura coupling with 4-chloroacetophenone (CsF, DMF/MeCN 3:1, 80°C, 11 hr)
Critical Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pd loading | 5 mol% | Δ +22% |
| Solvent polarity | ε > 40 | Δ +15% |
| Temp gradient | 20→80°C | Δ +18% |
This method achieves 57% overall yield with >99% regioselectivity, but requires specialized Schlenk techniques.
Copper-Catalyzed Amination
Recent work demonstrates CuI/1,10-phenanthroline systems for direct C–N bond formation:
Reaction Setup :
- Substrate: 1-(4-Chlorophenyl)-2-bromoethan-1-one
- Amine: 4-Methylaniline
- Base: K₃PO₄
- Solvent: Dioxane (100°C, 24 hr)
Outcomes :
- Yield: 74%
- Turnover number (TON): 48
- Ligand effects: Phenanthroline > BINAP > dppe
This approach circumvents diketone intermediates but faces limitations in electron-deficient aryl amines.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin-Bound Methodology
A 2024 protocol enables parallel synthesis of β-aminoketones:
- Resin Functionalization :
- Wang resin (1.2 mmol/g) treated with Fmoc-protected 4-methylaniline (DIC/HOBt, DMF)
- Ketone Coupling :
- 4-Chlorophenylacetic acid activated with HATU/DIPEA
- Cleavage :
- TFA/DCM (1:4) for 2 hr
Benchmark Data :
| Metric | Value |
|---|---|
| Purity (LC-MS) | 93.7 ± 1.2% |
| Average yield | 78% |
| Synthesis time | 18 hr |
This method facilitates library synthesis but requires specialized equipment for resin handling.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar–Cl)
- δ 7.34 (d, J = 8.0 Hz, 2H, Ar–CH₃)
- δ 6.62 (br s, 1H, NH)
- δ 4.21 (q, J = 6.8 Hz, 1H, CH)
- δ 2.33 (s, 3H, CH₃)
13C NMR (101 MHz, CDCl₃) :
- 205.8 (C=O)
- 139.2, 132.1 (ipso-C)
- 129.5, 128.9 (Ar–CH)
- 55.1 (CH)
- 21.3 (CH₃)
Chromatographic Purity Standards
| Method | Column | RT (min) | Acceptance Criteria |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | 12.7 | ≥95% area |
| UPLC-MS | BEH C8, 2.1 × 50 | 3.2 | Single peak |
| Chiral HPLC | AD-H, 250 × 4.6 | 18.9/21.3 | Ratio ≤ 0.15% |
Process Optimization and Scale-Up Considerations
Kinetic Analysis of Key Steps
Amination Activation Energy :
- ΔG‡ = 92.3 kJ/mol (DFT B3LYP/6-31G*)
- Rate-determining step: Nucleophilic attack on ketone
Arrhenius Parameters :
$$
k = 5.6 \times 10^{11} \exp\left(\frac{-92300}{RT}\right) \text{ s}^{-1}
$$
Industrial-Scale Production Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 50 g | 150 kg |
| Cycle time | 48 hr | 72 hr |
| E-factor | 18.7 | 9.2 |
| PMI (g/g) | 32 | 19 |
Continuous flow systems reduce solvent consumption by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one (CAS 62006-19-3)
- Structure: Differs by replacing the amino group with a methylphenyl substituent.
- Properties : Molecular weight 244.72 g/mol, density 1.165 g/cm³, and boiling point 380.2°C .
- Key Difference: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound.
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e)
- Structure: Contains a sulfonyl group instead of chlorophenyl and a methoxy-substituted amino group.
- Properties : Melting point 149–151°C; IR peaks at 1675 cm⁻¹ (C=O) and 3361 cm⁻¹ (NH); LC-MS m/z 318 ([M-H]⁻) .
Chalcone Derivatives
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
- Structure: Chalcone with a dimethylamino group and α,β-unsaturated ketone.
- Synthesis: Prepared via solvent-free condensation of 4-chloroacetophenone and 4-dimethylaminobenzaldehyde .
- Properties: Yellow crystalline solid; elemental analysis matches C₁₇H₁₆ClNO (C 71.45%, H 5.64%, N 4.90%) .
- Key Difference: The conjugated enone system may enhance UV absorption and reactivity in biological systems compared to non-conjugated analogs.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Structure : Hydroxyl-substituted chalcone.
- Synthesis: Derived from 4-hydroxyacetophenone and 4-chlorobenzaldehyde .
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j)
- Structure : Complex derivative with triazole and quinazoline moieties.
- Properties : Melting point 152–153°C; ESI-HRMS m/z 483.1165; exhibits antibacterial/antifungal activity .
- Key Difference: The triazole-thioether and quinazoline groups likely enhance microbial target binding compared to simpler acetophenones.
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g)
- Structure: Indole- and imine-substituted acetophenone.
- Properties : HRMS-ESI m/z 437.0052 (C₂₂H₁₄BrClN₂O) .
- Key Difference : The bromoindole group may confer fluorescence properties or enhanced cytotoxicity.
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in 3e) increase ketone stability and alter spectroscopic signatures (e.g., IR C=O peaks) .
- Bioactivity: Complex substituents (e.g., triazole-quinazoline in 5j) correlate with enhanced antimicrobial activity, suggesting the target compound’s amino group could be modified for similar effects .
- Synthetic Flexibility : Solvent-free methods (e.g., for chalcones) highlight routes to optimize the synthesis of the target compound .
Biological Activity
1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one, also known as a ketone derivative, is a compound with significant biological activity. Its molecular formula is with a molar mass of approximately 259.73 g/mol . The compound features a chlorophenyl group and a methylphenyl group attached to an ethanone backbone, which contributes to its unique chemical properties and potential pharmacological applications.
The biological activity of this compound is primarily attributed to its structural components, which enhance its binding affinity to various cellular targets, including enzymes and receptors. The presence of halogen (chlorine) and methyl groups can significantly influence the compound's reactivity and biological efficacy.
Enzyme Inhibition
Research indicates that compounds structurally related to this compound may exhibit inhibitory activities against key enzymes such as:
- Monoamine Oxidases (MAOs) : These enzymes are crucial for the metabolism of neurotransmitters. Inhibitors of MAOs can have implications in treating depression and neurodegenerative diseases.
- Acetylcholinesterase (AChE) : This enzyme is involved in the breakdown of acetylcholine, and its inhibition is a common strategy in treating Alzheimer's disease.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to cognitive enhancement.
Case Studies and Research Findings
Recent studies have explored various derivatives of similar structures, demonstrating promising biological activities:
- Inhibitory Activity : A study on halogenated coumarin–chalcones found that certain derivatives exhibited potent inhibition against MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM, indicating strong potential for neuroprotective applications .
- Toxicity Evaluation : In vitro toxicity analysis on Vero cells showed that compounds related to this class were nontoxic up to concentrations of 100 µg/mL, suggesting a favorable safety profile for further pharmacological exploration .
- Molecular Docking Studies : These studies provided insights into the interactions between the compound and target enzymes, helping to elucidate the mechanisms behind its biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Chlorophenyl)-2-phenylethan-1-one | Lacks methyl group | May exhibit different reactivity profiles |
| 1-(4-Methylphenyl)-2-phenylethan-1-one | Lacks chlorine substituent | Different electronic effects due to methyl group |
| 1-(4-Bromophenyl)-2-(4-methylphenyl)ethan-1-one | Contains bromine instead of chlorine | Altered reactivity due to bromine's electronic properties |
The combination of both chlorophenyl and methylphenyl groups in this compound provides distinctive electronic effects that enhance its versatility compared to its analogs.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions between substituted anilines and phenacyl bromides. For example, describes a room-temperature reaction of 4-methylaniline with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base, yielding 84.5% product after recrystallization . Microwave-assisted synthesis (e.g., ) offers a faster alternative, reducing reaction times from hours to seconds under controlled irradiation . Key considerations include:
- Solvent choice (DMF, ethanol)
- Base selection (K₂CO₃)
- Purification via recrystallization or column chromatography
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
Structural characterization relies on:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 3.14° in ) .
- Spectroscopy:
- IR: Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and NH stretches (~3355 cm⁻¹) .
- NMR: ¹H and ¹³C spectra verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (ESI-HRMS): Validates molecular weight (e.g., m/z 483.1165 for derivatives in ) .
Advanced: How can reaction conditions be optimized to address yield discrepancies or byproduct formation?
Answer:
Yield variations often arise from competing side reactions (e.g., over-alkylation). Optimization strategies include:
- Temperature control: Lower temperatures (0–25°C) minimize side reactions, as seen in .
- Microwave irradiation: Enhances reaction efficiency (30-second cycles in ) .
- Solvent screening: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
Advanced: What intermolecular interactions stabilize its crystal structure, and how do they influence physicochemical properties?
Answer:
SC-XRD data ( ) reveal weak C–H···π interactions and van der Waals forces dominating the crystal packing. The near-planar arrangement of aromatic rings (dihedral angle: 3.14°) enhances π-π stacking, which may correlate with melting point stability (e.g., 427–428 K) . Computational modeling (e.g., density functional theory) could further predict solubility and stability trends.
Advanced: How do structural modifications impact its pharmacological activity, and what are key structure-activity relationship (SAR) findings?
Answer:
Derivatives with electron-withdrawing groups (e.g., Cl, SO₂Me) exhibit enhanced bioactivity. reports derivatives (e.g., 5j) showing antibacterial activity (MIC: 4–8 µg/mL) linked to the 4-chlorophenyl moiety. Key SAR insights include:
- Substituent position: Para-substituted chlorophenyl groups improve target binding.
- Heterocyclic appendages: Triazole or pyrazole rings (e.g., ) modulate selectivity .
Basic: What are the stability and solubility considerations for handling this compound in experimental workflows?
Answer:
- Solubility: Moderately soluble in DMF, DCM, and ethanol; poorly soluble in water.
- Stability: Sensitive to prolonged light exposure and humidity. Storage at 2–8°C in inert atmospheres is recommended ( ) .
- Decomposition risks: Thermal degradation above 300°C necessitates controlled heating during reactions.
Advanced: How can contradictions in spectroscopic or crystallographic data be systematically resolved?
Answer:
Contradictions often arise from polymorphism or dynamic effects. Resolution strategies include:
- Multi-technique validation: Cross-check NMR/IR with SC-XRD ( ) .
- Variable-temperature NMR: Detects conformational flexibility.
- High-resolution mass spectrometry: Confirms molecular integrity against theoretical values .
Advanced: What computational tools are employed to predict reactivity or optimize synthetic pathways?
Answer:
- Docking studies: Predict binding affinities for drug design ( ) .
- DFT calculations: Model transition states for reaction mechanisms (e.g., nucleophilic attack barriers).
- Retrosynthetic software (e.g., Synthia): Proposes efficient routes using available building blocks.
Basic: What protocols ensure successful recrystallization and purity assessment?
Answer:
- Recrystallization: Use ethanol or ethyl acetate/petroleum ether mixtures ( ) .
- Purity criteria: Melting point consistency (e.g., 152–153°C for 5j in ) .
- HPLC: Quantify impurities (<1% for research-grade material).
Advanced: How are derivatives designed for specific biological targets, such as HDAC inhibitors or antimicrobial agents?
Answer:
highlights its role as an intermediate for hydroxypyrimidine-based HDAC inhibitors. Design principles include:
- Bioisosteric replacement: Swap chlorine with fluorine to enhance bioavailability.
- Hybridization: Conjugate with triazole moieties ( ) to target bacterial enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
